molecular formula C25H26BrN3O2 B304223 4-(3-bromophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(3-bromophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Numéro de catalogue B304223
Poids moléculaire: 480.4 g/mol
Clé InChI: UGSMEWWJXHUCIG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(3-bromophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is often referred to as a quinoline derivative and is synthesized through a specific method.

Applications De Recherche Scientifique

The compound 4-(3-bromophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been studied extensively for its potential applications in various fields. One of the significant applications of this compound is in the field of medicine. The compound has shown potential as an antitumor agent and has been studied for its ability to inhibit the growth of cancer cells.

Mécanisme D'action

The mechanism of action of 4-(3-bromophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. The inhibition of this enzyme leads to the accumulation of DNA damage and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
The compound 4-(3-bromophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis, inhibit cell proliferation, and cause cell cycle arrest in cancer cells. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.

Avantages Et Limitations Des Expériences En Laboratoire

One of the significant advantages of using 4-(3-bromophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its ability to inhibit topoisomerase II selectively. This property makes the compound an excellent candidate for cancer treatment. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.

Orientations Futures

The compound 4-(3-bromophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has shown great potential for use in cancer treatment. Future research could focus on developing more efficient synthesis methods for the compound, improving its solubility, and investigating its potential applications in other fields such as neurodegenerative diseases and infectious diseases. Additionally, studies could be conducted to investigate the compound's potential side effects and toxicity levels.
In conclusion, 4-(3-bromophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a compound that has significant potential for use in various fields. Its ability to inhibit topoisomerase II selectively makes it an excellent candidate for cancer treatment. However, further research is needed to fully understand the compound's potential applications and limitations.

Méthodes De Synthèse

The synthesis of 4-(3-bromophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 3-bromoaniline with 2,6,6-trimethyl-4-(4-methyl-2-pyridyl) hept-2-en-4-one in the presence of a base. The reaction yields a quinoline derivative that is then treated with a carboxylic acid to form the final compound.

Propriétés

Nom du produit

4-(3-bromophenyl)-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Formule moléculaire

C25H26BrN3O2

Poids moléculaire

480.4 g/mol

Nom IUPAC

4-(3-bromophenyl)-2,7,7-trimethyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C25H26BrN3O2/c1-14-8-9-27-20(10-14)29-24(31)21-15(2)28-18-12-25(3,4)13-19(30)23(18)22(21)16-6-5-7-17(26)11-16/h5-11,22,28H,12-13H2,1-4H3,(H,27,29,31)

Clé InChI

UGSMEWWJXHUCIG-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)Br)C(=O)CC(C3)(C)C)C

SMILES canonique

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)Br)C(=O)CC(C3)(C)C)C

Pictogrammes

Irritant

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.